molecular formula C17H21N3O3S2 B11163010 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B11163010
M. Wt: 379.5 g/mol
InChI Key: RXCCJHOUGBMZQP-UHFFFAOYSA-N
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Description

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides or through Grignard reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Biology: The compound could be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It may find applications in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE would depend on its specific biological target. Generally, thiadiazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating signaling pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE: can be compared with other thiadiazole derivatives such as:

Uniqueness

The uniqueness of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE lies in its specific structural features, such as the presence of both cyclohexyl and 4-methylbenzenesulfonyl groups, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C17H21N3O3S2/c1-12-7-9-14(10-8-12)25(22,23)11-15(21)18-17-20-19-16(24-17)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20,21)

InChI Key

RXCCJHOUGBMZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C3CCCCC3

Origin of Product

United States

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